An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene: Chemical Properties and Structure
Disclaimer: The chemical name "4-Bromomethyl-1,2-dinitrobenzene" as specified in the topic query does not correspond to a readily available or commonly referenced chemical compound. This guide pertains to the closely related and likely intended compound, 4-Bromo-1,2-dinitrobenzene (CAS No. 610-38-8).
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Bromo-1,2-dinitrobenzene, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
4-Bromo-1,2-dinitrobenzene is a yellow crystalline solid.[1] It is an organobromine compound characterized by a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromine. This substitution pattern renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-1,2-dinitrobenzene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrN₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 247.00 g/mol | --INVALID-LINK-- |
| Melting Point | 59-59.5 °C | Echemi |
| Appearance | Yellow crystalline solid | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. | --INVALID-LINK-- |
| Density | 1.9 ± 0.1 g/cm³ | Echemi |
| XLogP3 | 2.2 | --INVALID-LINK-- |
Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-1,2-dinitrobenzene | --INVALID-LINK-- |
| CAS Number | 610-38-8 | --INVALID-LINK-- |
| InChI | InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | --INVALID-LINK-- |
| InChIKey | XNXZZFQZGVFMAN-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | --INVALID-LINK-- |
| Synonyms | 3,4-Dinitrobromobenzene, 1,2-Dinitro-4-bromobenzene | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 4-Bromo-1,2-dinitrobenzene
The synthesis of 4-Bromo-1,2-dinitrobenzene can be achieved via the nitration of bromobenzene. This electrophilic aromatic substitution reaction yields a mixture of ortho, meta, and para isomers. The desired 1-bromo-2,4-dinitrophenylethylene can be further processed to yield 4-Bromo-1,2-dinitrobenzene. A general protocol for the nitration of bromobenzene is described below, which can be adapted and followed by separation of the isomers.
Materials:
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Bromobenzene
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Concentrated Nitric Acid (15.8 M)
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Concentrated Sulfuric Acid (17.8 M)
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95% Ethanol
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Ice
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50-mL Erlenmeyer flask
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Beakers
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Hot plate
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Suction filtration apparatus
Procedure:
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In a fume hood, prepare a warm water bath (50-60°C).
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Carefully add 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid to a 50-mL Erlenmeyer flask. Swirl to mix and cool the mixture to room temperature in an ice-water bath.
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Slowly add 3.0 mL of bromobenzene in 0.5 mL portions over a 5-minute period, ensuring the temperature does not rise excessively to minimize dinitration.
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After the addition is complete, warm the flask in the water bath for approximately 15 minutes.
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Cool the reaction mixture on ice until a significant amount of solid product has formed.
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Carefully pour the acidic mixture into a beaker containing 50 mL of cold water to precipitate the product.
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Collect the solid product by suction filtration and wash thoroughly with cold water.
Purification by Recrystallization
The crude product, a mixture of isomers, can be purified by recrystallization from 95% ethanol to isolate the different isomers based on their differential solubilities.
Procedure:
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Transfer the crude solid product to an Erlenmeyer flask.
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Add a minimal amount of hot 95% ethanol to dissolve the solid completely at the solvent's boiling point.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by suction filtration, washing with a small amount of ice-cold ethanol.
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Dry the crystals thoroughly.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of 4-Bromo-1,2-dinitrobenzene is expected to show three signals in the aromatic region. Due to the asymmetry of the molecule, all three aromatic protons are in different chemical environments and will exhibit distinct chemical shifts and coupling patterns.
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¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent due to the lack of symmetry in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-1,2-dinitrobenzene will exhibit characteristic absorption bands for the functional groups present:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Aromatic C=C stretching: ~1600-1450 cm⁻¹
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Asymmetric N-O stretching (NO₂): ~1550-1500 cm⁻¹
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Symmetric N-O stretching (NO₂): ~1350-1300 cm⁻¹
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C-Br stretching: ~750-550 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of NO₂ and NO groups.
Reactivity and Applications
The presence of two electron-withdrawing nitro groups strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group in these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated to restore the aromaticity of the ring.
Caption: SNAr Mechanism for 4-Bromo-1,2-dinitrobenzene.
Biological Activity and Applications
4-Bromo-1,2-dinitrobenzene is used as an intermediate in the synthesis of dyes and pharmaceuticals. It has also been identified as a substrate for glutathione S-transferase (GST) assays, which are used to measure the activity of this important detoxification enzyme.
Experimental Workflow: Glutathione S-Transferase (GST) Assay
A common application for compounds like 4-Bromo-1,2-dinitrobenzene is in biochemical assays. The following diagram illustrates a typical workflow for a GST assay using a dinitrobenzene substrate.
Caption: Workflow for a Glutathione S-Transferase (GST) Assay.

